5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL
Overview
Description
5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL: is an organic compound with the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . It is a derivative of pyrimidine, characterized by the presence of iodine, isopropyl, and methyl groups attached to the pyrimidine ring. This compound is typically found as a solid, often appearing as white or light yellow crystals or powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL typically involves the iodination of 2-isopropyl-6-methyl-4-pyrimidinol. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the pyrimidine ring. Common reagents used in this process include iodine and a suitable oxidizing agent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the iodination process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include derivatives where the iodine atom is replaced by an amine, thiol, or other functional groups.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, including those with altered functional groups on the pyrimidine ring.
Scientific Research Applications
Chemistry: 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to investigate the effects of halogenated pyrimidines on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target . The isopropyl and methyl groups can also affect the compound’s hydrophobicity and overall molecular conformation, further modulating its biological activity .
Comparison with Similar Compounds
2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL: This compound lacks the iodine atom present in 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL, resulting in different chemical and biological properties.
5-IODO-4-METHYL-PYRIMIDIN-2-YLAMINE: This compound has a similar iodine substitution but differs in the position and type of other substituents on the pyrimidine ring.
Uniqueness: The presence of the iodine atom at the 5-position, along with the isopropyl and methyl groups, makes this compound unique. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, setting it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
5-iodo-4-methyl-2-propan-2-yl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c1-4(2)7-10-5(3)6(9)8(12)11-7/h4H,1-3H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQSLKDWOXXGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500161 | |
Record name | 5-Iodo-6-methyl-2-(propan-2-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69696-38-4 | |
Record name | 5-Iodo-6-methyl-2-(propan-2-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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